molecular formula C12H13ClN2O B11871142 4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine CAS No. 917892-62-7

4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine

Cat. No.: B11871142
CAS No.: 917892-62-7
M. Wt: 236.70 g/mol
InChI Key: WLRINEQXCDPNNT-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropoxyquinolin-6-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The unique structure of 4-chloro-2-isopropoxyquinolin-6-amine, which includes a chloro group at the 4-position, an isopropoxy group at the 2-position, and an amine group at the 6-position, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-isopropoxyquinolin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroquinoline, which can be obtained through various methods such as the Skraup synthesis or the Friedländer synthesis.

    Isopropoxylation: The 2-position of 4-chloroquinoline is then functionalized with an isopropoxy group. This can be achieved through nucleophilic substitution reactions using isopropyl alcohol and a suitable base.

    Amination: The final step involves the introduction of an amine group at the 6-position. This can be accomplished through nucleophilic aromatic substitution reactions using ammonia or an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of 4-chloro-2-isopropoxyquinolin-6-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green solvents and catalysts may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isopropoxyquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate and solvents like dimethyl sulfoxide or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Aminoquinolines and other reduced derivatives.

    Substitution: A wide range of substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and potential as a probe for biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-2-isopropoxyquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.

    Interaction with DNA/RNA: Intercalating into DNA or RNA, thereby affecting replication and transcription.

    Modulation of Signaling Pathways: Influencing cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

4-Chloro-2-isopropoxyquinolin-6-amine can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline scaffold but different substituents.

    Primaquine: Another antimalarial drug with a quinoline core and distinct functional groups.

    Quinoline N-oxides: Oxidized derivatives of quinoline with different biological activities.

The uniqueness of 4-chloro-2-isopropoxyquinolin-6-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

917892-62-7

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

4-chloro-2-propan-2-yloxyquinolin-6-amine

InChI

InChI=1S/C12H13ClN2O/c1-7(2)16-12-6-10(13)9-5-8(14)3-4-11(9)15-12/h3-7H,14H2,1-2H3

InChI Key

WLRINEQXCDPNNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=C(C=C(C=C2)N)C(=C1)Cl

Origin of Product

United States

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